

# An In-depth Technical Guide to CAS 9000-70-8: Gelatin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B180214

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Disclaimer: The requested CAS number 89539-70-8 did not yield specific results in public chemical databases. The following guide is based on the closely related and commonly referenced CAS number 9000-70-8, which corresponds to Gelatin. This document serves as an example of the requested in-depth technical guide.

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological interactions of Gelatin (CAS 9000-70-8) for researchers, scientists, and drug development professionals.

## Core Physical and Chemical Properties

Gelatin is a heterogeneous mixture of water-soluble proteins of high average molecular masses, derived from collagen.<sup>[1]</sup> It is obtained by boiling skin, tendons, ligaments, bones, etc., in water.<sup>[1]</sup> The properties of gelatin can vary depending on the source of the collagen and the method of extraction. The two main types are Type A, derived from acid-cured tissue, and Type B, from lime-cured tissue.<sup>[1]</sup>

## Quantitative Data Summary

Property	Value	Source
Appearance	Colorless or slightly yellow, transparent, brittle sheets, flakes, or coarse powder.[2][3]	[2][3]
Odor	Practically odorless.[2]	[2]
Taste	Tasteless.[2]	[2]
Solubility	Soluble in hot water; practically insoluble in most organic solvents like alcohol, chloroform, ether, and benzene.[1][3]	[1][3]
Density	0.68 g/cm <sup>3</sup> (at 20°C).[3]	[3]
Melting Point	Gels formed from gelatin melt at around 30°C for gelatin from warm-blooded animals and 5-10°C for gelatin from cold-water fish.[2] It decomposes at temperatures above 226°C.[2]	[2]
Boiling Point	100°C (for water dispersion). [3]	[3]
pH	The isoelectric point is between pH 7.0 and 9.0 for Type A and between pH 4.7 and 5.0 for Type B.[2] A 1.5% solution has a pH of 6.0.	[2][4]
Stability	Stable under normal conditions, but it is hygroscopic.[2][5] It is incompatible with strong oxidizing agents, tannin, and formaldehyde.[2][5]	[2][5]

## Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

### Determination of Gel Strength (Bloom Test)

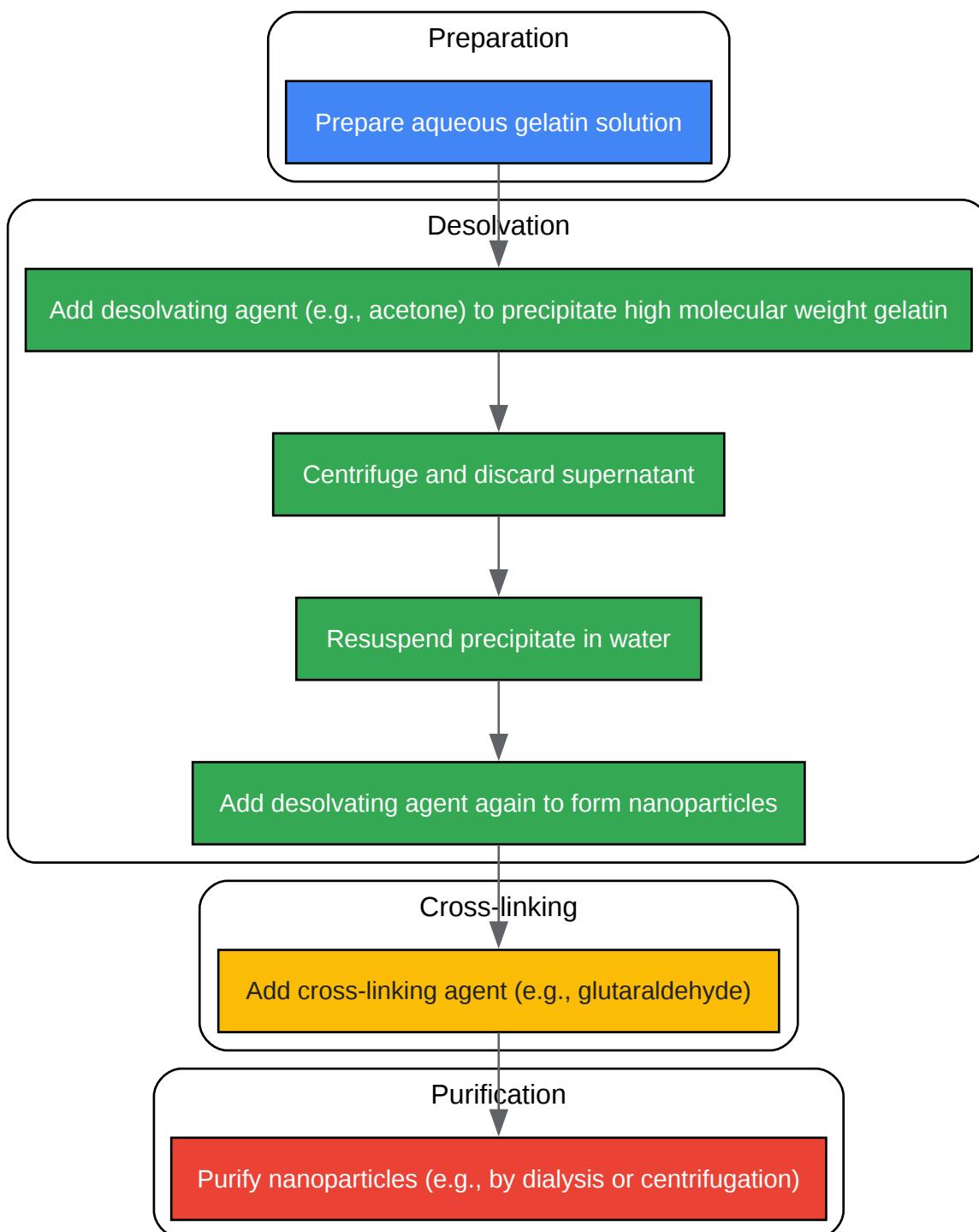
The gel strength of gelatin is a critical parameter, measured using a Bloom gellometer.

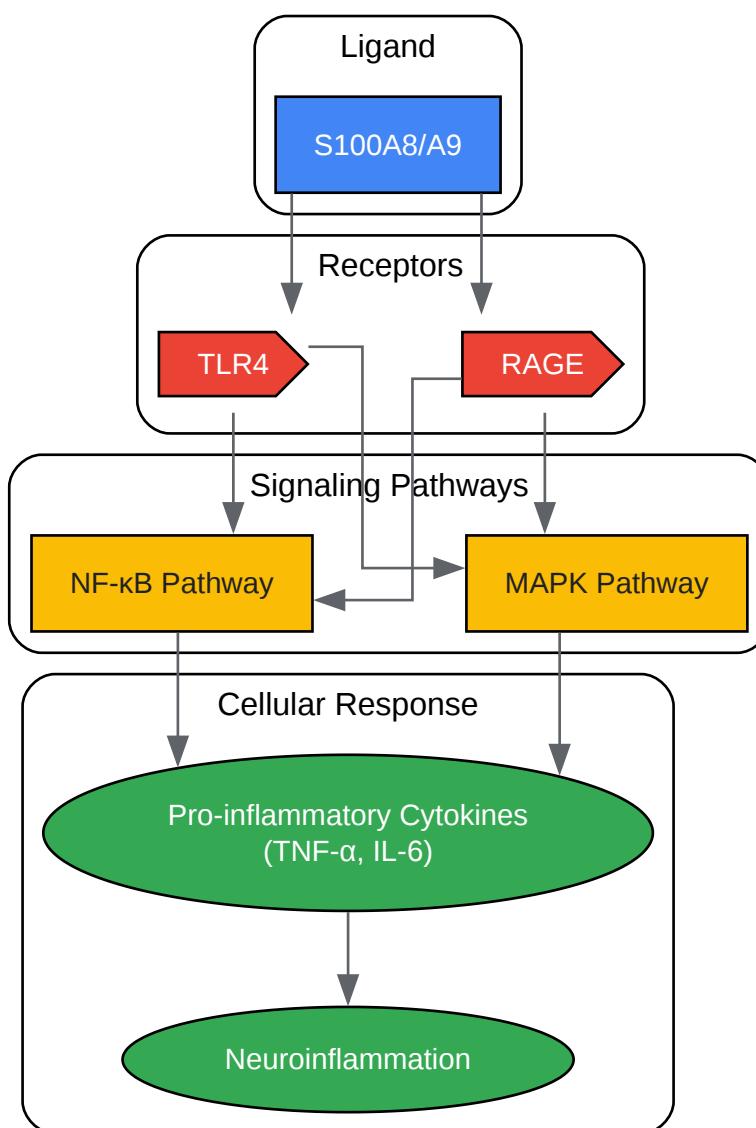
- Objective: To determine the force, in grams, required to depress a standard plunger a specified distance into a gel of a standard concentration at a specific temperature.
- Methodology:
  - A 6.67% w/w solution of gelatin in distilled water is prepared by dissolving the gelatin at 60-65°C.
  - The solution is then chilled at 10°C for 16-18 hours to form a gel.
  - The gel is placed in the Bloom gellometer, and the force required for a standard plunger (0.5-inch diameter) to depress the surface of the gel by 4 mm is measured.
  - The resulting value, in grams, is the Bloom strength, which typically ranges from 50 to 300 Bloom grams.[2]

### Synthesis of Gelatin Nanoparticles (Two-Step Desolvation Method)

Gelatin nanoparticles are widely used in drug delivery and bioimaging.[6]

- Objective: To synthesize stable and homogeneous gelatin nanoparticles.
- Workflow:



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## References

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## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)